molecular formula C14H8Cl4 B13435374 p,p'-DDE-13C12

p,p'-DDE-13C12

Cat. No.: B13435374
M. Wt: 329.9 g/mol
InChI Key: UCNVFOCBFJOQAL-WCGVKTIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p,p’-DDE-13C12: is a stable isotope-labeled compound of p,p’-Dichlorodiphenyldichloroethylene (p,p’-DDE). It is a breakdown product of the insecticide dichlorodiphenyltrichloroethane (DDT). Due to the widespread historical use of DDT, p,p’-DDE is commonly found in environmental and animal tissue samples . The compound is often used in environmental analysis and research due to its persistence and potential health impacts.

Preparation Methods

Industrial Production Methods: Industrial production of p,p’-DDE-13C12 is typically carried out by specialized chemical manufacturers who have the capability to handle isotopic labeling. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of carbon-13 isotopes at specific positions within the molecule.

Chemical Reactions Analysis

Types of Reactions: p,p’-DDE-13C12, like its unlabeled counterpart, can undergo various chemical reactions, including:

    Oxidation: p,p’-DDE can be oxidized to form more polar metabolites.

    Reduction: Reduction reactions can convert p,p’-DDE to less chlorinated compounds.

    Substitution: Halogen substitution reactions can occur under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.

Major Products Formed: The major products formed from these reactions include hydroxylated metabolites, less chlorinated derivatives, and substituted compounds depending on the specific reaction conditions.

Scientific Research Applications

Chemistry: p,p’-DDE-13C12 is used as a reference standard in environmental chemistry to study the fate and transport of organochlorine pesticides in the environment. It helps in tracing the degradation pathways and understanding the persistence of these compounds.

Biology: In biological research, p,p’-DDE-13C12 is used to study the bioaccumulation and biomagnification of organochlorine pesticides in food chains. It helps in assessing the exposure levels and potential health risks to wildlife and humans.

Medicine: Research in medicine utilizes p,p’-DDE-13C12 to investigate the potential endocrine-disrupting effects of organochlorine pesticides. It aids in understanding the mechanisms by which these compounds interfere with hormonal systems.

Industry: In industrial applications, p,p’-DDE-13C12 is used in the development of analytical methods for detecting and quantifying organochlorine pesticides in various matrices, including soil, water, and biological tissues.

Mechanism of Action

p,p’-DDE-13C12 exerts its effects primarily through its interaction with the endocrine system. It mimics or blocks the transcriptional activation elicited by naturally circulating steroid hormones by binding to steroid hormone receptors . This interaction can disrupt normal hormonal signaling pathways, leading to various adverse effects. The compound can also affect the metabolism of steroid hormones and other xenobiotic chemicals by modulating the activity of nuclear hormone receptors.

Comparison with Similar Compounds

Uniqueness: The uniqueness of p,p’-DDE-13C12 lies in its isotopic labeling, which allows for precise tracing and quantification in scientific studies. This makes it a valuable tool in environmental and biological research, providing insights into the behavior and effects of organochlorine pesticides.

Properties

Molecular Formula

C14H8Cl4

Molecular Weight

329.9 g/mol

IUPAC Name

1-chloro-4-[2,2-dichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

InChI

InChI=1S/C14H8Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI Key

UCNVFOCBFJOQAL-WCGVKTIYSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=C(Cl)Cl)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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